molecular formula C3H5FO3S B6195763 (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride CAS No. 2680546-88-5

(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride

Cat. No.: B6195763
CAS No.: 2680546-88-5
M. Wt: 140.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both a hydroxyl group and a sulfonyl fluoride group in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This method is advantageous due to its simplicity and the availability of starting materials . Another method involves the use of sulfur (VI)-fluoride exchange (SuFEx) processes, which have been shown to be highly efficient and selective .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfonate esters, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and lysine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery . The molecular targets and pathways involved depend on the specific application and the nature of the protein being targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl fluorides, such as:

Uniqueness

What sets (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride apart from other similar compounds is its unique combination of a hydroxyl group and a sulfonyl fluoride group, which allows it to participate in a broader range of chemical reactions. Additionally, its stability under physiological conditions makes it particularly valuable in biological applications .

Properties

CAS No.

2680546-88-5

Molecular Formula

C3H5FO3S

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.